molecular formula C16H23NO4 B14712052 Methyl 5-(diethylamino)-4-hydroxy-5-oxo-4-phenylpentanoate CAS No. 22742-70-7

Methyl 5-(diethylamino)-4-hydroxy-5-oxo-4-phenylpentanoate

Cat. No.: B14712052
CAS No.: 22742-70-7
M. Wt: 293.36 g/mol
InChI Key: RFKKMONNEHJXDH-UHFFFAOYSA-N
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Description

Methyl 5-(diethylamino)-4-hydroxy-5-oxo-4-phenylpentanoate is an organic compound with a complex structure that includes a diethylamino group, a hydroxy group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(diethylamino)-4-hydroxy-5-oxo-4-phenylpentanoate typically involves multiple steps. One common method is the Michael addition reaction, where a base-catalyzed reaction between a diethylamino compound and a phenyl-substituted ester is performed . The reaction conditions often include the use of a solvent-free environment and catalytic amounts of base to achieve high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Green chemistry principles, such as solvent-free reactions and the use of catalytic amounts of reagents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(diethylamino)-4-hydroxy-5-oxo-4-phenylpentanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carbonyl group to an alcohol.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 5-(diethylamino)-4-hydroxy-5-oxo-4-phenylpentanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 5-(diethylamino)-4-hydroxy-5-oxo-4-phenylpentanoate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways. For example, it may interact with enzymes involved in oxidative stress and inflammation, leading to changes in cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(diethylamino)-4-hydroxy-5-oxo-4-phenylpentanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

22742-70-7

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

methyl 5-(diethylamino)-4-hydroxy-5-oxo-4-phenylpentanoate

InChI

InChI=1S/C16H23NO4/c1-4-17(5-2)15(19)16(20,12-11-14(18)21-3)13-9-7-6-8-10-13/h6-10,20H,4-5,11-12H2,1-3H3

InChI Key

RFKKMONNEHJXDH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(CCC(=O)OC)(C1=CC=CC=C1)O

Origin of Product

United States

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